molecular formula C13H13N3O B455588 N-(2-phenylethyl)pyrazine-2-carboxamide CAS No. 199477-92-4

N-(2-phenylethyl)pyrazine-2-carboxamide

Cat. No.: B455588
CAS No.: 199477-92-4
M. Wt: 227.26g/mol
InChI Key: LTUIOLVGQSZARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Phenylethyl)pyrazine-2-carboxamide is a pyrazine-carboxamide derivative offered for research purposes. This compound is part of a class of molecules where the pyrazine ring is linked to a phenethyl group via a carboxamide bridge, a structure known for its relevance in various biological and chemical research areas . Pyrazine-2-carboxamides are of significant interest in plant biology and agricultural chemistry as abiotic elicitors. Research on closely related compounds has demonstrated their ability to act as stress agents that activate defensive reactions in plant cells, leading to a substantial increase in the production of valuable secondary metabolites. For instance, certain pyrazine-2-carboxamide elicitors have been shown to enhance flavonoid accumulation in callus cultures by up to 900% . The core pyrazine-2-carboxamide structure is also a versatile ligand in bioinorganic and coordination chemistry. Its peptide-like –C(O)NH– moiety allows it to coordinate with various transition metal ions, such as cobalt(II) and manganese(II), to form coordination polymers. These complexes are studied for their unique structural properties and potential biological activities, including antioxidant and antimicrobial effects . Furthermore, the molecular framework of this compound shares characteristics with other pyrazine derivatives that have been investigated for their photosynthesis-inhibiting and antialgal activities, providing a foundation for research in environmental and algal biology . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

199477-92-4

Molecular Formula

C13H13N3O

Molecular Weight

227.26g/mol

IUPAC Name

N-(2-phenylethyl)pyrazine-2-carboxamide

InChI

InChI=1S/C13H13N3O/c17-13(12-10-14-8-9-15-12)16-7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,16,17)

InChI Key

LTUIOLVGQSZARV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NC=CN=C2

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NC=CN=C2

Origin of Product

United States

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of N-(2-phenylethyl)pyrazine-2-carboxamide generally involves the reaction of 2-pyrazinecarboxylic acid derivatives with phenethylamine. This compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The structural characteristics of this compound have been analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, confirming its molecular formula C13H13N3OC_{13}H_{13}N_{3}O .

Antiviral Properties

Recent studies have indicated that pyrazine derivatives, including this compound, exhibit promising antiviral activities. For instance, a series of pyrazine conjugates were evaluated for their efficacy against SARS-CoV-2, showcasing enhanced antiviral properties compared to standard treatments . The mechanism of action is believed to involve the inhibition of viral replication pathways.

Inhibition of Enzymatic Activity

This compound has also been investigated for its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurological disorders. The compound demonstrated competitive inhibition, suggesting its utility in developing therapeutic agents for conditions like Parkinson's disease .

Herbicidal Activity

In agricultural research, derivatives of pyrazine compounds have been evaluated for their herbicidal properties. The photosynthesis-inhibitory activity of these compounds was assessed, with some showing significant inhibition rates against chloroplasts in spinach . This suggests potential applications in developing new herbicides that target specific biochemical pathways in plants.

Case Studies and Research Findings

Study Focus Findings
MDPI Study (2021)Antiviral ActivityIdentified this compound as a potential lead compound against viral replication pathways .
PMC Study (2020)MAO-B InhibitionDemonstrated significant MAO-B inhibitory activity with competitive inhibition characteristics .
Sciforum Conference (2008)Photosynthesis InhibitionFound that certain pyrazine derivatives effectively inhibit photosynthesis in spinach chloroplasts .

Comparison with Similar Compounds

Antiviral Activity

  • N-(2-Phenylethyl)pyrazine-2-carboxamide derivatives :
    • Compound 12 (with a benzo[d]thiazol-2-yl substituent) inhibits SARS-CoV-2 with an SI >10, outperforming Favipiravir .
    • Pyrazine-triazole conjugates (e.g., 5d–g ) exhibit moderate activity, suggesting the phenylethyl-benzothiazole moiety enhances target binding .

Antimycobacterial Activity

  • N-(Nitrophenyl)pyrazine-2-carboxamides :
    • N-(2-Nitrophenyl)pyrazine-2-carboxamide inhibits M. tuberculosis H37Rv at ≥32 µg/mL, while N-(4-Nitrophenyl) analog is inactive. Computational studies attribute this to better binding with mycolic acid cyclopropane synthase (CmaA2) .
  • Chlorinated N-Phenyl Derivatives :
    • 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide shows 65% inhibition of M. tuberculosis at 6.25 µg/mL. Chlorine atoms enhance lipophilicity and membrane permeability .
  • Iodo-Substituted Analogs :
    • N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide (MIC <2.0 µmol/L) is among the most potent antitubercular derivatives, highlighting iodine’s role in hydrophobic interactions .

Physicochemical and Stability Profiles

  • Degradation :
    • This compound derivatives degrade under aerobic conditions, forming hydroxylated and acylated byproducts (e.g., BTZ1 , BTZ2 ) over one month .
  • Lipophilicity :
    • Chlorine and tert-butyl substituents increase logP values, correlating with enhanced antimycobacterial activity .

Key Structure-Activity Relationships (SAR)

Substituent Effects :

  • Benzo[d]thiazole groups enhance antiviral activity by promoting hydrophobic and π-π interactions with viral proteases .
  • Nitro groups at the ortho-position improve antimycobacterial activity via steric and electronic modulation .
  • Halogenation (Cl, Br, I) increases lipophilicity and target affinity, critical for membrane penetration in mycobacteria .

Stability Considerations :

  • Degradation under aerobic conditions limits the shelf-life of phenylethyl derivatives, necessitating formulation improvements .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-phenylethyl)pyrazine-2-carboxamide, and what reaction conditions optimize yield?

  • The compound is typically synthesized via coupling reactions between pyrazine-2-carboxylic acid derivatives and 2-phenylethylamine. Key methods include nucleophilic aromatic substitution (using activating groups like halides) or amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in solvents such as DMF or DCM. Reaction monitoring via TLC and purification by column chromatography are critical for isolating the product .
  • Methodological Tip : Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and use inert atmospheres (N₂/Ar) to prevent side reactions. Post-synthesis, confirm purity via melting point analysis and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 8.5–9.0 ppm for pyrazine) and phenylethyl chain protons (δ 2.8–3.5 ppm for CH₂ groups).
  • FT-IR : Confirm amide bond formation via C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 268.1) and isotopic patterns .

Q. What preliminary biological screening assays are suitable for this compound?

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli (MIC values ≥32 µg/mL indicate moderate activity).
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence-based ATPase assays.
  • Cytotoxicity : Employ MTT assays on HEK-293 or HeLa cells to assess IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

  • Case Study : Nitro-substituted analogs (e.g., N-(2-nitrophenyl)pyrazine-2-carboxamide) show enhanced antimycobacterial activity (MIC = 32 µg/mL) due to improved membrane penetration and target affinity. Computational docking (AutoDock Vina) reveals stronger binding to M. tuberculosis CmaA2 (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for parent compound) .
  • Methodological Insight : Use QSAR models to correlate logP values with activity; prioritize derivatives with ClogP 2.5–3.5 for balanced solubility/permeability .

Q. What crystallographic challenges arise in analyzing this compound derivatives?

  • Disorder Issues : Flexible phenylethyl chains often cause positional disorder in crystal lattices. Mitigate via low-temperature data collection (100 K) and SHELXL refinement with PART instructions .
  • Hydrogen Bonding : Supramolecular motifs (e.g., N–H⋯N/C=O⋯H–C) form 2D layers or chains. Use Mercury software to visualize packing diagrams and quantify intermolecular distances (e.g., 2.8–3.2 Å for N–H⋯N) .

Q. How can computational methods resolve contradictions in experimental bioactivity data?

  • Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from assay conditions. Validate via molecular dynamics (GROMACS) to assess binding stability or MM/PBSA calculations to compare free energy profiles .
  • Workflow : Combine docking (target ID), MD simulations (binding stability), and MM/GBSA (affinity ranking) for robust predictions .

Q. What strategies improve metabolic stability in pyrazine-carboxamide analogs?

  • Structural Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation.
  • In Vitro Assays : Use liver microsomes (human/rat) to measure t₁/₂. Derivatives with t₁/₂ > 60 min are prioritized for in vivo studies .

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